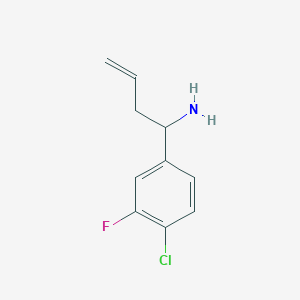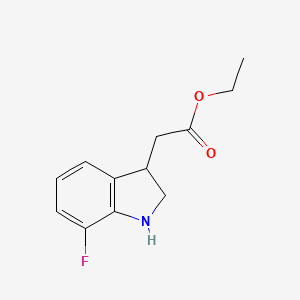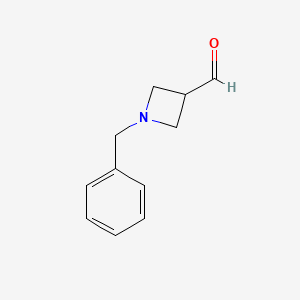![molecular formula C9H6FN3O4 B12977048 3-Fluoro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12977048.png)
3-Fluoro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable aminopyrazole with a β-enaminone derivative. This reaction can be carried out under microwave irradiation to enhance the yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can help in achieving higher yields and purity. The choice of solvents and catalysts is crucial in scaling up the production process to ensure cost-effectiveness and environmental sustainability .
化学反応の分析
Types of Reactions
3-Fluoro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines.
科学的研究の応用
3-Fluoro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound’s fluorescent properties make it useful in the development of optical materials and sensors.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds
作用機序
The mechanism of action of 3-Fluoro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to its anticancer effects. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets .
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A parent compound with similar structural features.
3-Fluoropyrazolo[1,5-a]pyridine: A related compound with a pyridine ring instead of a pyrimidine ring.
5-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine: A compound lacking the fluorine substituent
Uniqueness
3-Fluoro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to the presence of both fluorine and methoxycarbonyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in biological systems .
特性
分子式 |
C9H6FN3O4 |
|---|---|
分子量 |
239.16 g/mol |
IUPAC名 |
3-fluoro-5-methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C9H6FN3O4/c1-17-9(16)5-2-6(8(14)15)13-7(12-5)4(10)3-11-13/h2-3H,1H3,(H,14,15) |
InChIキー |
ULBGFJOPYVPVCM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC2=C(C=NN2C(=C1)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B12976966.png)
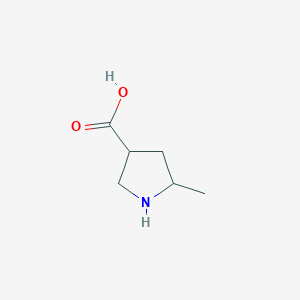
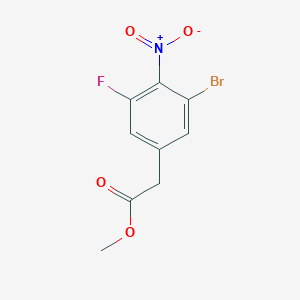
![2,3-Dichloro-5-methylthieno[3,2-b]pyridine](/img/structure/B12976977.png)
![Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate hydrochloride](/img/structure/B12976984.png)
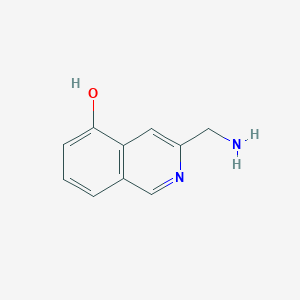
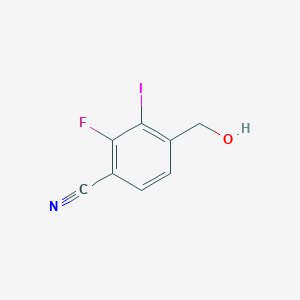

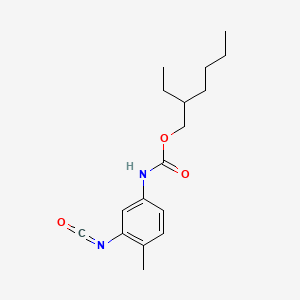
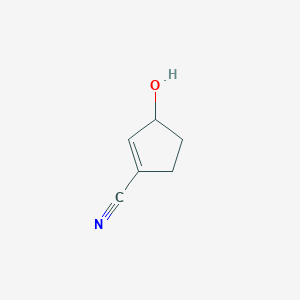
![(2S,4S,5S,6R)-5-(oxan-2-yloxy)-4-(oxan-2-yloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12977026.png)
